molecular formula C19H22FN5O B10877616 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10877616
M. Wt: 355.4 g/mol
InChI Key: VAONBEMGSCCCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, ethyl acetoacetate, and 1H-imidazole. The synthetic route could involve:

    Condensation Reaction: Combining 4-fluoroaniline with ethyl acetoacetate under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

    Substitution: Introducing the imidazole moiety through a substitution reaction.

    Final Modification: Adjusting the propyl group and ensuring the correct stereochemistry (Z-configuration).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE would involve its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-((Z)-1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-3-propyl-1H-pyrazol-5-one
  • 1-(4-Methylphenyl)-4-((Z)-1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-3-propyl-1H-pyrazol-5-one

Uniqueness

1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.

Properties

Molecular Formula

C19H22FN5O

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H22FN5O/c1-3-4-17-18(13(2)22-10-9-15-11-21-12-23-15)19(26)25(24-17)16-7-5-14(20)6-8-16/h5-8,11-12,24H,3-4,9-10H2,1-2H3,(H,21,23)

InChI Key

VAONBEMGSCCCOV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CN=CN3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.